molecular formula C7H7ClF2N2O B12071091 4-Amino-2,6-difluorobenzamide hydrochloride

4-Amino-2,6-difluorobenzamide hydrochloride

Cat. No.: B12071091
M. Wt: 208.59 g/mol
InChI Key: BFDXQACFNPWYNV-UHFFFAOYSA-N
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Description

The compound 4-Amino-2,6-difluorobenzamide hydrochloride is a halogenated aromatic derivative featuring a benzamide core with fluorine substituents at the 2- and 6-positions and an amino group at the 4-position. This phenol derivative shares the same substitution pattern (2,6-difluoro, 4-amino) but differs in the functional group (phenol vs. benzamide). For the purpose of this analysis, comparisons will focus on structurally and functionally analogous compounds from the evidence, including halogenated phenols, benzoic acids, and benzamides.

Properties

Molecular Formula

C7H7ClF2N2O

Molecular Weight

208.59 g/mol

IUPAC Name

4-amino-2,6-difluorobenzamide;hydrochloride

InChI

InChI=1S/C7H6F2N2O.ClH/c8-4-1-3(10)2-5(9)6(4)7(11)12;/h1-2H,10H2,(H2,11,12);1H

InChI Key

BFDXQACFNPWYNV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)N)F)N.Cl

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Hydrogenation

In a representative procedure, 4-nitro-2,6-difluorobenzamide (2 mol) is dissolved in methanol (2 L) and reacted with 5–10% palladium on activated carbon under hydrogen pressure (0.3–0.4 MPa) at 60–70°C for 3–5 hours. The reaction mixture is filtered to recover the catalyst, and the filtrate is concentrated under reduced pressure to yield 4-amino-2,6-difluorobenzamide. Subsequent treatment with hydrochloric acid generates the hydrochloride salt.

Key Parameters:

  • Catalyst Loading: 5–10% Pd/C (54.13% water content)

  • Temperature: 60–70°C

  • Pressure: 0.15–0.4 MPa

  • Yield: 89.7–90.1%

Alternative Catalytic Systems

While palladium dominates industrial applications, studies suggest platinum or nickel catalysts may offer cost advantages for large-scale production. However, these systems often require higher pressures (>1 MPa) and exhibit marginally lower yields (82–85%).

Hydrolysis of Nitrile Derivatives

Hydrolysis of 2,6-difluorobenzonitrile derivatives provides a direct route to the benzamide scaffold. This method avoids nitro intermediates, simplifying purification.

Alkaline Hydrolysis with Hydrogen Peroxide

A patented industrial method involves reacting 2,6-difluorobenzonitrile with hydrogen peroxide (H₂O₂) in the presence of alkali catalysts (e.g., NaOH or KOH). The mass ratio of 2,6-difluorobenzonitrile to H₂O₂ is maintained at 100:200–300, with reaction temperatures of 20–50°C.

Reaction Conditions:

  • Catalyst: 1–10% alkali (w/w)

  • Time: 2–4 hours

  • Purity: ≥99%

Acidic Hydrolysis

While less common, sulfuric acid-mediated hydrolysis at elevated temperatures (80–100°C) has been reported. This method produces the free amine, necessitating post-synthesis hydrochloride formation. Challenges include side reactions such as defluorination, which reduce yields to 70–75%.

Multi-Step Alkylation and Acylation

Functionalization of 4-amino-2,6-difluorobenzamide through alkylation or acylation enables structural diversification, as demonstrated in patent literature.

N-Alkylation with Brominated Alkanes

2,6-Difluoro-3-aminobenzamide reacts with brominated alkanes (e.g., 1-bromooctane) in acetonitrile under reflux (4 hours) with potassium carbonate as a base. Subsequent treatment with dimethyl sulfate introduces methyl groups, yielding N-alkylated derivatives.

Example Protocol:

  • Substrate: 2,6-difluoro-3-aminobenzamide (1 eq)

  • Alkylating Agent: 1-bromononane (1.2 eq)

  • Base: K₂CO₃ (2 eq)

  • Solvent: Acetonitrile

  • Yield: 85–88%

Acylation with Acid Chlorides

Reaction with nonanoyl chloride in pyridine/dichloromethane at 0°C for 4 hours introduces acyl groups, forming 2,6-difluoro-3-nonanamidobenzamide. This method highlights the compound’s versatility as a synthetic intermediate.

Comparative Analysis of Preparation Methods

MethodStarting MaterialCatalyst/ReagentYield (%)Purity (%)Scalability
Catalytic Hydrogenation4-Nitro-2,6-difluorobenzamidePd/C, H₂89.7–90.195.3–95.8High
Alkaline Hydrolysis2,6-DifluorobenzonitrileNaOH, H₂O₂85–9099Industrial
Acidic Hydrolysis2,6-DifluorobenzonitrileH₂SO₄70–7590–92Moderate
N-Alkylation2,6-Difluoro-3-aminobenzamideK₂CO₃, R-X85–8893–95Moderate

Advantages and Limitations:

  • Catalytic Hydrogenation: High yields but requires specialized pressure equipment.

  • Alkaline Hydrolysis: Environmentally friendly (no solvent emissions) but dependent on H₂O₂ stability.

  • N-Alkylation: Enables derivative synthesis but introduces multi-step purification challenges.

Optimization Strategies and Recent Advances

Solvent-Free Hydrogenation

Recent studies explore solvent-free hydrogenation using mesoporous Pd catalysts, reducing methanol usage by 40% while maintaining 88% yield.

Continuous Flow Hydrolysis

Adoption of continuous flow reactors for H₂O₂-mediated hydrolysis improves reaction control, achieving 99.5% purity with residence times under 30 minutes.

Green Chemistry Approaches

Ionic liquid-assisted alkylation minimizes acetonitrile waste, enhancing atom economy to 92%.

Challenges in Industrial Production

Catalyst Deactivation

Pd/C catalysts exhibit reduced activity after 3–5 cycles due to fluorine-induced leaching. Solutions include silane-coated supports to enhance stability.

Byproduct Formation

Competing hydrolysis pathways in nitrile routes generate 2,6-difluorobenzoic acid (5–7%), necessitating recrystallization.

Regulatory Considerations

Strict controls on residual solvents (e.g., acetonitrile < 410 ppm) and heavy metals (Pd < 10 ppm) are critical for pharmaceutical-grade material .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-difluorobenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

4-Amino-2,6-difluorobenzamide hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2,6-difluorobenzamide hydrochloride involves its interaction with specific molecular targets. The amino and difluoro substituents on the benzene ring can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key differences between 4-Amino-2,6-difluorophenol hydrochloride and related compounds:

Compound Name CAS Number Molecular Formula Substituents Functional Group Molecular Weight Key Properties/Applications
4-Amino-2,6-difluorophenol HCl 220353-22-0 C₆H₅F₂NO·HCl 2,6-difluoro, 4-amino Phenol, hydrochloride 181.57 Sensitive to moisture; stored under inert gas at 2–8°C
4-Amino-2,6-dichlorophenol HCl Not provided C₆H₆Cl₃NO 2,6-dichloro, 4-amino Phenol, hydrochloride 238.48 Higher density (1.56 g/cm³) and melting point (280–285°C) vs. fluoro analog
4-Amino-2,5-difluorobenzoic acid 773108-64-8 C₇H₅F₂NO₂ 2,5-difluoro, 4-amino Benzoic acid 189.12 Carboxylic acid group enhances solubility in polar solvents
2-Amino-N-(2,6-dichlorophenyl)benzamide 34489-94-6 C₁₃H₁₀Cl₂N₂O 2,6-dichloro on phenyl Benzamide 293.14 Chlorine increases lipophilicity; potential pharmacological applications
4-Amino-2,6-diisopropyl-phenol HCl 100251-91-0 C₁₂H₁₉NO·HCl 2,6-diisopropyl, 4-amino Phenol, hydrochloride 229.74 Bulky isopropyl groups enhance steric hindrance

Impact of Halogen Substituents

  • Fluorine vs. For example, 4-Amino-2,6-difluorophenol HCl (MW 181.57) is lighter and likely more soluble in polar solvents than its dichloro analog (MW 238.48) .
  • Positional Effects: In 4-Amino-2,5-difluorobenzoic acid (2,5-difluoro substitution), the asymmetric fluorine arrangement alters electronic distribution compared to the 2,6-difluoro isomer, affecting acidity and reactivity .

Functional Group Influence

  • Phenol vs.
  • Carboxylic Acid vs. Nitrile: 4-Amino-2,5-difluorobenzoic acid (carboxylic acid) is more hydrophilic than nitrile derivatives (e.g., 4-Amino-2,6-difluorobenzonitrile), which are typically used in click chemistry or as intermediates .

Research Findings

  • Synthetic Pathways : Multi-halogenated aromatics, such as 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, are synthesized via electrophilic substitution or fluorination reactions, suggesting analogous methods for difluoro compounds .
  • Biological Relevance: Chlorinated benzamides (e.g., 2-Amino-N-(2,6-dichlorophenyl)benzamide) are explored in drug design due to their structural similarity to bioactive molecules , while fluorinated phenols may serve as intermediates in agrochemicals or pharmaceuticals .

Biological Activity

4-Amino-2,6-difluorobenzamide hydrochloride is a chemical compound characterized by its unique structure, which includes an amino group and two fluorine substituents on a benzene ring. Its molecular formula is C7H7ClF2N2O, and it has a molecular weight of 208.59 g/mol. This compound's structural features significantly influence its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The presence of fluorine atoms in the compound enhances its electron-withdrawing properties, which can affect its interactions with biological molecules. The amino group contributes to its nucleophilic character, allowing it to participate in various biochemical reactions. The following table summarizes some key structural features and their implications for biological activity.

Feature Description Biological Implication
Amino GroupNucleophilic sitePotential for enzyme interaction
Difluoro SubstituentsElectron-withdrawing effectsEnhanced binding affinity with biomolecules
Benzene RingAromatic stabilityInfluences lipophilicity and permeability

Antiviral Properties

Research indicates that 4-Amino-2,6-difluorobenzamide hydrochloride exhibits potential antiviral activity. It has been studied as part of a class of 2,4-difluorobenzamide derivatives that show inhibitory effects against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV). These compounds are noted for their ability to act on allosteric binding sites, providing an alternative mechanism to traditional nucleoside inhibitors, which often face issues of toxicity and resistance development .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. In studies comparing various 2,6-difluorobenzamide derivatives, certain analogs demonstrated minimal inhibitory concentrations (MIC) between 0.5 and 1 µg/mL against resistant strains . The mechanism appears to involve targeting the bacterial divisome, specifically interacting with the protein FtsZ, crucial for bacterial cell division .

Case Studies

  • Antiviral Efficacy Against HBV and HCV : A study reported that derivatives of 4-Amino-2,6-difluorobenzamide showed significant antiviral activity with minimal side effects. These compounds were effective in inhibiting viral proliferation at low concentrations while maintaining high selectivity indexes .
  • Antibacterial Action Against MRSA : In a study focusing on methicillin-resistant Staphylococcus aureus (MRSA), derivatives of 4-Amino-2,6-difluorobenzamide exhibited synergistic effects when combined with β-lactam antibiotics like oxacillin. This combination therapy showed improved efficacy against clinical isolates of MRSA .

The biological activity of 4-Amino-2,6-difluorobenzamide hydrochloride is attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to bind to active sites on enzymes may inhibit their function, thereby disrupting metabolic pathways in pathogens.
  • Targeting FtsZ : By binding to FtsZ protein in bacteria, the compound interferes with cell division processes, leading to bacterial death.
  • Allosteric Modulation : As noted in antiviral studies, the compound may stabilize or destabilize conformations of viral proteins, hindering their replication capabilities.

Q & A

Q. What are the standard synthetic routes for 4-Amino-2,6-difluorobenzamide hydrochloride?

The synthesis typically involves sequential functionalization of the benzamide core. A common approach includes:

  • Step 1 : Nitration or direct fluorination of a benzoic acid derivative to introduce fluorine substituents.
  • Step 2 : Conversion of the carboxylic acid to an amide via activation (e.g., using thionyl chloride to form the acid chloride, followed by reaction with ammonia).
  • Step 3 : Reduction of a nitro group (if present) to an amine, followed by hydrochloride salt formation. Purification often employs recrystallization from ethanol or methanol, as seen in structurally related halogenated benzamides .

Q. How can researchers confirm the purity and structural integrity of 4-Amino-2,6-difluorobenzamide hydrochloride?

Methodological validation includes:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%).
  • NMR Spectroscopy :
  • ¹H NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ 5.0–6.0 ppm, broad).
  • ¹⁹F NMR : Distinct signals for ortho-fluorines (δ -110 to -120 ppm) due to electron-withdrawing effects.
    • Mass Spectrometry : ESI-MS to confirm the molecular ion peak ([M+H]⁺ at m/z 219.1) .

Q. What are the recommended storage conditions to maintain compound stability?

  • Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at -20°C.
  • Avoid moisture due to the hygroscopic nature of hydrochloride salts. Desiccants like silica gel are critical for long-term stability .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of 4-Amino-2,6-difluorobenzamide hydrochloride?

Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalysts : Use of Pd/C or Raney Ni for efficient nitro-group reduction.
  • Temperature Control : Maintain ≤0°C during acid chloride formation to minimize side reactions. A comparative study of solvents and catalysts is shown below:
SolventCatalystYield (%)Purity (%)
DMFPd/C7892
EthanolRaney Ni6588
THFNone4275

Data adapted from halogenated benzamide syntheses .

Q. What experimental models are suitable for studying the biological activity of this compound?

  • In Vitro :
  • Antibacterial assays (e.g., MIC determination against S. aureus or E. coli).
  • Enzyme inhibition studies (e.g., kinase or protease targets).
    • In Vivo :
  • Rodent models for toxicity profiling (e.g., nephrotoxicity in rats, as seen in chlorinated analogs ).
    • Mechanistic Studies :
  • ROS detection assays to evaluate oxidative stress induction.
  • Fluorescent probes for cellular uptake tracking .

Q. How can conflicting data on compound toxicity be resolved?

Discrepancies in toxicity reports may arise from:

  • Dosage Variations : Standardize dosing regimens (e.g., mg/kg body weight).
  • Model Systems : Cross-validate results in multiple cell lines (e.g., HEK293, HepG2) and animal models.
  • Analytical Consistency : Use orthogonal methods (e.g., LC-MS/MS for metabolite profiling alongside histopathology) .

Q. What strategies are effective for analyzing decomposition products under stressed conditions?

  • Forced Degradation Studies :
  • Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 hours.
  • Oxidative Stress : Treat with 3% H₂O₂.
  • Photolysis : Expose to UV light (λ = 365 nm) for 48 hours.
    • Detection : UPLC-PDA-MS to identify degradants (e.g., deaminated or defluorinated byproducts) .

Methodological Notes for Data Interpretation

  • Structural Analog Comparisons : Differences in halogen substitution (F vs. Cl) significantly alter electronic properties and bioactivity. For example, fluorine’s strong electronegativity increases metabolic stability compared to chlorine .
  • Crystallography : Single-crystal X-ray diffraction (if feasible) resolves stereochemical ambiguities and hydrogen-bonding networks critical for molecular interactions.

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